1-benzyl-6-cyclopropyl-N-(3,4-difluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-6-CYCLOPROPYL-N~4~-(3,4-DIFLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a pyrazolo[3,4-b]pyridine core, makes it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-(3,4-DIFLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The industrial production of this compound may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-BENZYL-6-CYCLOPROPYL-N~4~-(3,4-DIFLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or cyclopropyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-N~4~-(3,4-DIFLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives. What sets 1-BENZYL-6-CYCLOPROPYL-N~4~-(3,4-DIFLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which can impart distinct chemical and biological properties. Some similar compounds are:
- 1-BENZYL-6-CYCLOPROPYL-N~4~-(3,4-DICHLOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 1-BENZYL-6-CYCLOPROPYL-N~4~-(3,4-DIMETHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Properties
Molecular Formula |
C24H20F2N4O |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-benzyl-6-cyclopropyl-N-(3,4-difluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H20F2N4O/c1-14-22-18(24(31)27-17-9-10-19(25)20(26)11-17)12-21(16-7-8-16)28-23(22)30(29-14)13-15-5-3-2-4-6-15/h2-6,9-12,16H,7-8,13H2,1H3,(H,27,31) |
InChI Key |
KDQNKMFBWNRUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C=C4)F)F)CC5=CC=CC=C5 |
Origin of Product |
United States |
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